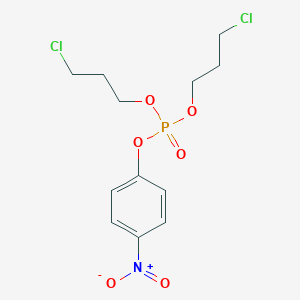
bis(3-chloropropyl) (4-nitrophenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(3-chloropropyl) (4-nitrophenyl) phosphate is an organophosphorus compound with the molecular formula C12H14Cl2NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with bis(3-chloropropyl) and p-nitrophenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester typically involves the reaction of phosphoric acid with 3-chloropropanol and p-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: Phosphoric acid is reacted with 3-chloropropanol in the presence of a catalyst such as sulfuric acid to form bis(3-chloropropyl) phosphate.
Nitration: The bis(3-chloropropyl) phosphate is then reacted with p-nitrophenol under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves large-scale esterification and nitration processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
bis(3-chloropropyl) (4-nitrophenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires the presence of nucleophiles and may be facilitated by catalysts or specific reaction conditions.
Major Products
Hydrolysis: Phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
bis(3-chloropropyl) (4-nitrophenyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
類似化合物との比較
bis(3-chloropropyl) (4-nitrophenyl) phosphate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the 3-chloropropyl groups.
Di-p-nitrophenyl phosphate: Another related compound with different ester groups.
Bis(4-nitrophenyl) hydrogen phosphate: Contains hydrogen phosphate instead of bis(3-chloropropyl) groups.
These comparisons highlight the unique structural features and reactivity of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, making it distinct in its applications and chemical behavior.
特性
CAS番号 |
14663-71-9 |
|---|---|
分子式 |
C12H16Cl2NO6P |
分子量 |
372.13 g/mol |
IUPAC名 |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
InChIキー |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Key on ui other cas no. |
14663-71-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















